molecular formula C18H13N3O2 B6008732 2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione

Cat. No.: B6008732
M. Wt: 303.3 g/mol
InChI Key: LHDDQPQEEGTWJF-VXLYETTFSA-N
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Description

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, in particular, combines the structural features of both indole and isoindole, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with isoindole-1,3-dione. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione is unique due to its combination of indole and isoindole structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-15(12-6-4-5-9-16(12)20-11)10-19-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-10,20H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDDQPQEEGTWJF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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